molecular formula C13H21NO7S B2731791 2-((2-(Tert-butoxycarbonyl)-5,5-dioxido-5-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid CAS No. 1822455-57-1

2-((2-(Tert-butoxycarbonyl)-5,5-dioxido-5-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid

Cat. No. B2731791
CAS RN: 1822455-57-1
M. Wt: 335.37
InChI Key: BLUXIEKPKVSWFV-VIFPVBQESA-N
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Description

The compound is a complex organic molecule that may be used in the development of PROTACs (Proteolysis-Targeting Chimeras), which are used for targeted protein degradation . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, Boc-protected amino acids are often used as starting materials in peptide synthesis . The synthesis typically involves the use of coupling reagents and careful control of reaction conditions .


Molecular Structure Analysis

The compound likely contains a spirocyclic structure, indicated by the term “spiro” in its name. The “tert-butoxycarbonyl” suggests the presence of a t-butyl (tertiary butyl) group attached through a carbonyl group .


Chemical Reactions Analysis

The compound, like other Boc-protected amino acids, may be involved in peptide synthesis reactions . The Boc group can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation .

Mechanism of Action

If this compound is indeed used in the development of PROTACs, it would function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. While specific safety data is not available for this compound, Boc-protected amino acids can pose hazards such as skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of Boc-protected amino acids and similar compounds in the development of PROTACs is a rapidly growing field with potential applications in drug development and disease treatment .

properties

IUPAC Name

2-[[(8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octan-8-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO7S/c1-12(2,3)21-11(17)14-7-13(8-14)9(20-6-10(15)16)4-5-22(13,18)19/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUXIEKPKVSWFV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)[C@H](CCS2(=O)=O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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